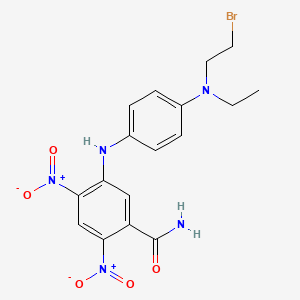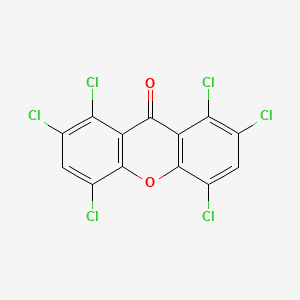
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a benzamide core substituted with a 2-bromoethyl group, an ethylamino group, and two nitro groups at specific positions on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- typically involves multiple steps. One common method includes the following steps:
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions.
Bromination: The nitrated compound is then subjected to bromination using bromine or a bromine source to introduce the bromoethyl group.
Amination: The brominated compound undergoes nucleophilic substitution with an ethylamine to form the ethylamino group.
Amidation: Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ethylamino group can form hydrogen bonds with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Benzamide: The parent compound without the additional substituents.
2-Bromoethylbenzamide: Similar structure but without the nitro groups.
2,4-Dinitrobenzamide: Similar structure but without the bromoethyl and ethylamino groups.
Uniqueness: Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is unique due to the combination of substituents on the benzamide core This combination imparts specific chemical and biological properties that are not observed in the simpler analogs
Propiedades
Número CAS |
32869-02-6 |
|---|---|
Fórmula molecular |
C17H18BrN5O5 |
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
5-[4-[2-bromoethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H18BrN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24) |
Clave InChI |
BBXHORAXORVJKX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCBr)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)


![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)


